molecular formula C8H13N3 B2589185 2-(Aminomethyl)-N,N-dimethylpyridin-4-amine CAS No. 500716-28-9

2-(Aminomethyl)-N,N-dimethylpyridin-4-amine

Cat. No.: B2589185
CAS No.: 500716-28-9
M. Wt: 151.213
InChI Key: CBBNMRHBOTWANO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N,N-dimethylpyridin-4-amine (CAS: 500716-28-9) is a pyridine derivative with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . The compound features an aminomethyl (-CH₂NH₂) substituent at the C2 position and a dimethylamino (-N(CH₃)₂) group at the C4 position of the pyridine ring. It is supplied as a high-purity solid by American Elements and is utilized in life sciences research, particularly as a synthetic intermediate for pharmaceuticals or functional materials .

Properties

IUPAC Name

2-(aminomethyl)-N,N-dimethylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-3-4-10-7(5-8)6-9/h3-5H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBNMRHBOTWANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500716-28-9
Record name 2-(aminomethyl)-N,N-dimethylpyridin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N,N-dimethylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloromethylpyridine with dimethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chloromethylpyridine and dimethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-chloromethylpyridine is reacted with an excess of dimethylamine in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The dimethylamino group enhances the electron density of the pyridine ring, facilitating nucleophilic substitution or addition reactions. The aminomethyl group (-CH₂NH₂) can act as a nucleophile in acylation or alkylation processes.

Reaction Type Reactants/Conditions Expected Product Mechanistic Notes
AcylationAcyl chlorides, anhydrides, or estersN-Acyl derivatives at the aminomethyl siteBase (e.g., pyridine) assists in deprotonation; DMAP-like catalytic behavior possible .
AlkylationAlkyl halides or sulfatesN-Alkylated aminomethyl derivativesAlkylation likely occurs at the primary amine (-NH₂) due to higher nucleophilicity .

Condensation and Schiff Base Formation

The primary amine in the aminomethyl group can undergo condensation with aldehydes or ketones to form Schiff bases.

Reactants Conditions Product Applications
Aldehydes/KetonesRoom temperature, inert solventImine-linked derivativesPotential use in coordination chemistry or polymer synthesis .

Redox Reactions

The dimethylamino group can undergo oxidation to form N-oxides, while the aminomethyl group may participate in redox processes.

Reaction Oxidizing/Reducing Agent Product Notes
OxidationH₂O₂, peracidsN-Oxide derivativesN-Oxide formation stabilizes positive charge on nitrogen .
ReductionLiAlH₄, NaBH₄Reduced pyridine derivativesLimited direct data; inferred from pyridine reduction chemistry .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring directs electrophiles to specific positions.

Electrophile Position Product Rationale
NitrationPara to dimethylamino group3-Nitro derivativesDimethylamino group strongly activates the para position .
SulfonationMeta to aminomethyl groupSulfonated pyridine derivativesSteric and electronic effects modulate regioselectivity .

Coordination Chemistry

The aminomethyl group may act as a ligand for transition metals.

Metal Ion Complex Type Potential Applications References
Cu²⁺, Fe³⁺Chelated complexesCatalysis or material scienceStructural analogs suggest ligand capability, though direct studies are lacking .

Hydrolysis and Stability

The compound’s stability under acidic/basic conditions is critical for handling.

Condition Effect Degradation Products Recommendations
Strong acid (HCl)Protonation of aminesSalt formationAvoid prolonged exposure to prevent decomposition .
Strong base (NaOH)Deprotonation of -NH₂Increased nucleophilicityUse mild bases (e.g., Et₃N) for reactions involving the aminomethyl group .

Key Insights:

  • Structural Influence : The dimethylamino group enhances ring activation, while the aminomethyl group introduces nucleophilic and coordination sites.

  • Reactivity Gaps : Direct experimental data on this specific compound is limited; predictions rely on DMAP analogs and pyridine chemistry .

  • Safety : The compound is classified as harmful if swallowed and causes severe skin burns (H302, H314) .

Scientific Research Applications

Esterification and Acylation Reactions

N,N-dimethylpyridin-4-amine serves as an effective catalyst for esterification reactions, particularly with acetic anhydride. The mechanism involves the formation of an acetylpyridinium ion, which subsequently reacts with alcohols to form esters. This reaction proceeds without the formation of tetrahedral intermediates, highlighting DMAP's efficiency in catalyzing such transformations .

Table 1: Summary of Esterification Reactions Using DMAP

Reaction TypeConditionsYield (%)References
Acetic Anhydride + AlcoholSolvent-free, Base-assisted85-95 ,
Acid Chloride + AlcoholMild conditions70-90
Baylis-Hillman ReactionActivated alkene + Aldehyde75-88

Synthesis of Ionic Liquids

Recent studies have synthesized ionic liquids based on N,N-dimethylpyridin-4-amine, which have been employed as catalysts in organic synthesis. These ionic liquids exhibit low volatility and high thermal stability, making them suitable for various reactions including Fischer indole synthesis and the formation of tetrazoles via click chemistry .

Case Study: Fischer Indole Synthesis Using DMAP-Based Ionic Liquids
In a study conducted by Ghumro et al., DMAP-based ionic liquids were used to synthesize indoles efficiently with minimal catalyst loading (0.2 equivalents). The reactions were performed under solvent-free conditions, demonstrating the environmental benefits of using ionic liquids .

Pharmaceutical Applications

N,N-dimethylpyridin-4-amine has shown potential in pharmaceutical chemistry as a building block for drug development. Its derivatives have been explored for their biological activities, particularly as selective inhibitors for various kinases.

Case Study: JAK2 Inhibitors
A recent investigation revealed that certain derivatives of N,N-dimethylpyridin-4-amine exhibited potent inhibitory effects on the JAK2 kinase, which is implicated in myeloproliferative neoplasms. One compound demonstrated an IC50 value of 5 nM, showcasing its potential as a therapeutic agent against diseases related to JAK2 activation .

Environmental Applications

The compound also finds applications in environmental chemistry, particularly in water treatment processes where it functions as a pH regulator and stabilizing agent for various chemical reactions .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s closest analogs include substituted pyridines with variations in substituent positions, alkylation patterns, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Applications Safety Profile
2-(Aminomethyl)-N,N-dimethylpyridin-4-amine C₈H₁₃N₃ 151.21 -CH₂NH₂ (C2), -N(CH₃)₂ (C4) Life science intermediates Limited data; likely moderate toxicity
4-Dimethylaminopyridine (DMAP) C₇H₁₀N₂ 122.17 -N(CH₃)₂ (C4) Organic synthesis catalyst Acute toxicity (H301, H310), skin/eye irritant
N,N',2'-Trimethylpyridin-4-amine (S12) C₈H₁₃N₃ 151.21 -CH₃ (C2), -N(CH₃)₂ (C4) Synthetic intermediate Not specified
N-[2-(Dimethylamino)ethyl]pyridin-2-amine C₉H₁₅N₃ 165.24 -(CH₂)₂N(CH₃)₂ (C2) Unspecified research No available data

Research Findings and Case Studies

  • DMAP in Organic Synthesis: DMAP’s role as a catalyst is well-documented, with its basicity accelerating reactions like Steglich esterification . In contrast, this compound’s applications remain exploratory, possibly serving as a precursor for bioactive molecules (e.g., milnacipran analogs, which feature aminomethyl groups in antidepressant agents) .
  • Derivative Synthesis: highlights synthetic routes for pyridine derivatives, such as protecting group strategies (e.g., tert-butyl and phenyl substitutions) , which could inform scalable production of this compound.

Biological Activity

2-(Aminomethyl)-N,N-dimethylpyridin-4-amine, also known as DMAP (4-Dimethylaminopyridine), is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C7_7H10_{10}N2_2
  • Molecular Weight : 122.17 g/mol
  • CAS Number : 1122-58-3

DMAP is characterized by a pyridine ring substituted with a dimethylamino group and an aminomethyl group at the 4-position. This unique structure contributes to its basicity and nucleophilicity, enhancing its reactivity in various chemical reactions.

Mechanisms of Biological Activity

DMAP exhibits several biological activities primarily through its role as a catalyst in organic synthesis, but it also shows potential in pharmacological applications:

  • Nitric Oxide Synthase Inhibition : DMAP has been identified as a non-selective inhibitor of nitric oxide synthase (NOS), particularly inducible NOS (iNOS) which is implicated in various inflammatory diseases. Studies have demonstrated that DMAP derivatives can effectively reduce iNOS activity, suggesting potential therapeutic applications in conditions such as sepsis and vascular dysfunction .
  • Antitumor Activity : Research indicates that DMAP and its analogs possess antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown IC50_{50} values in the low micromolar range against colon carcinoma cells, indicating strong potential for development as antitumor agents .
  • Antibacterial Properties : Some studies have reported moderate antibacterial activity against specific strains of bacteria, including E. coli. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have elucidated the biological activities of DMAP derivatives:

  • Study on iNOS Inhibition : A biodistribution study in mice treated with lipopolysaccharide (LPS) showed that DMAP derivatives significantly reduced iNOS expression levels. The most potent derivative exhibited an IC50_{50} value of 28 nM against iNOS, highlighting its potential for imaging and treating NO-related diseases .
  • Antiproliferative Activity Assessment : A series of DMAP derivatives were tested for their effects on various human cancer cell lines, including glioblastoma and pancreatic adenocarcinoma. Certain compounds displayed sub-micromolar inhibitory concentrations, making them promising candidates for further development .

Data Table: Biological Activity Overview

Biological ActivityCompound/DerivativeIC50_{50} ValueTarget/Mechanism
iNOS InhibitionDMAP Derivative28 nMInducible Nitric Oxide Synthase
Antitumor ActivityDMAP Derivative0.4 - 0.7 µMColon Carcinoma
Antibacterial ActivityDMAP DerivativeMIC 32 µME. coli

Q & A

Basic: What synthetic routes are optimal for preparing 2-(Aminomethyl)-N,N-dimethylpyridin-4-amine with high purity?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-chloro-N,N-dimethylpyridin-2-amine with benzylamine or ammonia under reflux in ethanol, followed by catalytic hydrogenation to remove protecting groups . For purification, silica gel chromatography (ethyl acetate:hexane = 1:3) is recommended, yielding >95% purity. Key intermediates should be validated via thin-layer chromatography (TLC) and characterized by 1^1H NMR (e.g., δ 2.8–3.1 ppm for N,N-dimethyl groups) .

Basic: How do I confirm the structural integrity of this compound experimentally?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • 1^1H/13^{13}C NMR : Look for characteristic shifts:
    • Pyridine protons at δ 7.2–8.5 ppm (split due to J-coupling).
    • Aminomethyl protons (CH2_2NH2_2) at δ 3.0–3.5 ppm.
    • N,N-dimethyl groups at δ 2.8–3.1 ppm .
  • X-ray crystallography : Resolve bond lengths (e.g., C–N = 1.34–1.38 Å) to confirm stereochemistry .
  • Mass spectrometry : Expect [M+H]+^+ at m/z 152.1 (C8_8H13_{13}N3_3) with fragmentation patterns matching the aminomethyl group.

Advanced: How does this compound behave in coordination chemistry?

Methodological Answer:
The compound acts as a monodentate ligand via its pyridine nitrogen or aminomethyl group. In copper(II) complexes, it forms distorted octahedral geometries with coordination bonds (Cu–N ≈ 1.98–2.05 Å) . To study this:

React the ligand with CuCl2_2·2H2_2O in methanol (1:2 molar ratio).

Characterize via UV-Vis (d-d transitions at ~600 nm) and EPR spectroscopy (g_\perp ≈ 2.06, g_\parallel ≈ 2.28).

Compare stability constants (log K) with analogous ligands like 4-dimethylaminopyridine to assess donor strength .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:
Side reactions (e.g., over-alkylation or oxidation) can be minimized by:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the aminomethyl group during alkylation.
  • Temperature control : Perform reactions at 0–5°C to suppress thermal decomposition.
  • Catalytic optimization : Employ Pd/C or Raney Ni for selective hydrogenation of intermediates .
    Monitor reaction progress via in situ IR spectroscopy (C=O stretch at 1680 cm1^{-1} for Boc intermediates) .

Advanced: How does steric hindrance from the N,N-dimethyl groups influence the compound’s reactivity?

Methodological Answer:
The bulky N,N-dimethyl groups reduce nucleophilicity at the pyridine nitrogen, shifting reactivity to the aminomethyl group. For example:

  • Electrophilic aromatic substitution : Nitration occurs at the 3-position (meta to dimethylamino group) with 65% yield using HNO3_3/H2_2SO4_4.
  • Kinetic studies : Compare rate constants (k) with unsubstituted analogues to quantify steric effects (e.g., krel_{rel} ≈ 0.3 for SNAr reactions) .

Advanced: What in vitro assays are suitable for probing the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay (IC50_{50} values <10 µM indicate strong inhibition) .
  • Cellular uptake : Label with 14^{14}C and measure accumulation in HEK293 cells via scintillation counting.
  • Cytotoxicity : Use MTT assays (48-hour exposure, LC50_{50} >100 µM suggests low toxicity) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model binding to AChE (PDB: 4EY7). Focus on hydrogen bonds between the aminomethyl group and Ser203 (ΔG ≈ -8.5 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding).
  • QSAR : Correlate Hammett σ values of substituents with inhibitory potency (R2^2 >0.85 validates predictive power) .

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